Methanesulfonyl chloride (MsCl) is a low-molecular-weight liquid sulfonylating agent utilized in organic synthesis to activate alcohols into mesylate leaving groups and to synthesize sulfonamides [1]. Unlike bulkier arylsulfonyl chlorides, MsCl possesses a compact structural profile (MW: 114.55 g/mol) that drives rapid reaction kinetics and high atom economy [1]. Its liquid state at room temperature and low cost per mole make it a foundational building block in both laboratory-scale drug discovery and industrial-scale active pharmaceutical ingredient (API) manufacturing, particularly within continuous flow and large-scale amidation operations[2].
Substituting MsCl with common analogs like p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonyl chloride (TfCl) introduces severe process and economic inefficiencies. TsCl is a solid (mp 67–69 °C) that requires significant solvent volumes for dissolution, posing a risk of line-clogging in automated flow chemistry, whereas liquid MsCl is directly pumpable[1]. Furthermore, TsCl generates lipophilic byproducts and is prone to disubstitution side reactions, whereas MsCl favors clean monosubstitution and yields highly water-soluble byproducts that streamline aqueous workups[2]. Conversely, while TfCl offers greater leaving-group ability, its extreme reactivity and substantially higher cost over-engineer routine syntheses, making MsCl a highly practical procurement choice for balancing kinetic efficiency with scalable economics[3].
In large-scale synthesis, the molecular weight of the activating agent directly impacts the overall Environmental Factor (E-factor) and waste generation. MsCl has a molecular weight of 114.55 g/mol, compared to 190.65 g/mol for TsCl [1]. This ~40% reduction in reagent mass per mole of activation significantly improves atom economy, meaning more reactant mass is incorporated into the desired transformation while generating substantially less stoichiometric waste compared to bulkier arylsulfonyl derivatives [2].
| Evidence Dimension | Molecular Weight / Atom Economy Contribution |
| Target Compound Data | MsCl (114.55 g/mol) |
| Comparator Or Baseline | TsCl (190.65 g/mol) |
| Quantified Difference | ~40% lower mass requirement per molar equivalent |
| Conditions | Stoichiometric activation of alcohols or amines |
Procuring MsCl directly reduces raw material transport costs, storage footprint, and downstream waste disposal volumes in bulk API manufacturing.
Continuous manufacturing requires reagents that can be reliably pumped without precipitating out of solution. MsCl is a liquid at standard operating temperatures, facilitating neat or highly concentrated dosing in flow reactors[1]. In contrast, TsCl is a crystalline solid that must be dissolved in large volumes of organic solvent to prevent line blockages, limiting reactor throughput and increasing solvent consumption [2].
| Evidence Dimension | Physical State and Flow Compatibility |
| Target Compound Data | MsCl (Liquid, directly pumpable) |
| Comparator Or Baseline | TsCl (Solid, requires dissolution) |
| Quantified Difference | Elimination of dissolution bottlenecks and line-clogging risks |
| Conditions | Continuous flow reactor dosing systems |
For facilities utilizing automated or continuous flow chemistry, liquid MsCl ensures uninterrupted operation and maximizes reactor volumetric efficiency.
The acidity and steric profile of the initially formed intermediates dictate the selectivity of sulfonylation reactions. When reacting with arylamines, arylsulfonyl halides like TsCl exhibit a strong tendency to undergo unwanted disubstitution [1]. Conversely, MsCl demonstrates a significantly lower rate of disubstitution due to the decreased acidity of the initially formed methanesulfonamide relative to arylsulfonyl derivatives, allowing for the efficient isolation of pure monosubstituted products [1].
| Evidence Dimension | Reaction Selectivity (Monosubstitution vs Disubstitution) |
| Target Compound Data | MsCl (High monosubstitution selectivity) |
| Comparator Or Baseline | TsCl / 2-Nitrobenzenesulfonyl chloride (High disubstitution tendency) |
| Quantified Difference | Significant reduction in disubstituted byproducts |
| Conditions | Sulfonamide formation in dichloromethane with pyridine base |
High selectivity for monosubstitution reduces the need for complex purification steps and increases the overall yield of the target active pharmaceutical ingredient.
While trifluoromethanesulfonyl derivatives (triflates, triflamides) are highly valued for their extreme reactivity, their direct procurement is cost-prohibitive for bulk applications. MsCl serves as the foundational, lowest-cost ancestor product for these fluorinated compounds; it is subjected to electrochemical fluorination to produce trifluoromethanesulfonyl fluoride (CF3SO2F), which is then converted into various triflic derivatives[1].
| Evidence Dimension | Supply Chain Position |
| Target Compound Data | MsCl (Primary bulk starting material) |
| Comparator Or Baseline | CF3SO2F / TfCl (Downstream, high-cost derivatives) |
| Quantified Difference | Cheapest entry point for synthesizing perfluoroalkylsulfonyl compounds |
| Conditions | Industrial electrochemical fluorination |
Industrial buyers synthesizing fluorinated materials or ionic liquids can drastically cut costs by procuring MsCl and performing fluorination in-house rather than purchasing expensive downstream triflates.
Due to its liquid state and high atom economy, MsCl is a highly effective sulfonylating agent for automated flow chemistry platforms. It allows for neat pumping and precise stoichiometric control during large-scale amide bond formation or alcohol activation, avoiding the line-clogging issues associated with solid reagents like TsCl [1].
In synthetic routes where minimizing the Environmental Factor (E-factor) is a strict requirement, MsCl is selected over bulkier arylsulfonyl chlorides. Its low molecular weight ensures that a higher percentage of reactant mass is incorporated into the product, while its selectivity for monosubstitution reduces the generation of unwanted side products [2].
For the production of ionic liquids, fuel cell components, and advanced pharmaceuticals, MsCl is procured in bulk as the primary starting material for electrochemical fluorination, ultimately yielding high-value trifluoromethanesulfonyl derivatives at a fraction of the cost of purchasing them directly [3].
MsCl is specifically utilized in green chemistry protocols for the sulfonylation of primary alcohols in aqueous media. By employing a pH controller to prevent undesirable decomposition, MsCl enables high-yield mesylation in water, entirely bypassing the hazardous organic solvents traditionally required for TsCl-mediated reactions [4].
Corrosive;Acute Toxic;Irritant